molecular formula C13H25N3O B2930924 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea CAS No. 1710248-85-3

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea

Cat. No.: B2930924
CAS No.: 1710248-85-3
M. Wt: 239.363
InChI Key: RVMVUJOHMZLXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a piperidine ring, and a urea moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea typically involves the reaction of cyclopentyl isocyanate with 1-methylpiperidin-4-ylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where nucleophiles such as halides or amines can replace existing substituents.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a ligand for certain biological receptors, making it a candidate for drug discovery and development.

    Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its interaction with specific neurotransmitter receptors.

    Industry: It can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor or enzyme.

Comparison with Similar Compounds

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)carbamate: This compound has a carbamate group instead of a urea moiety, leading to different chemical properties and reactivity.

    1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)thiourea:

    1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)amide: This amide derivative exhibits distinct chemical and biological properties compared to the urea compound.

Properties

IUPAC Name

1-cyclopentyl-3-[(1-methylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-16-8-6-11(7-9-16)10-14-13(17)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMVUJOHMZLXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.